N,N-Dibutylaziridine-2-carboxamide

Description

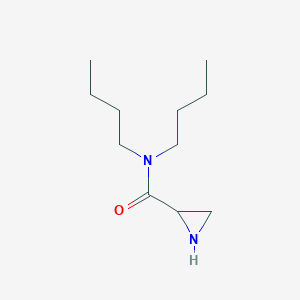

N,N-Dibutylaziridine-2-carboxamide is a heterocyclic compound featuring a strained three-membered aziridine ring fused with a carboxamide group. The molecule’s unique structure arises from the aziridine core (C₂NH), which imposes significant ring strain, and the N,N-dibutyl substituents on the amide nitrogen. This combination confers distinct physicochemical properties, such as increased reactivity due to ring strain and steric effects from the bulky butyl groups.

Properties

CAS No. |

88419-25-4 |

|---|---|

Molecular Formula |

C11H22N2O |

Molecular Weight |

198.31 g/mol |

IUPAC Name |

N,N-dibutylaziridine-2-carboxamide |

InChI |

InChI=1S/C11H22N2O/c1-3-5-7-13(8-6-4-2)11(14)10-9-12-10/h10,12H,3-9H2,1-2H3 |

InChI Key |

BQDYIFKRJMQODF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutylaziridine-2-carboxamide typically involves the amidation of aziridine-2-carboxylic acid with dibutylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Catalytic amidation often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutylaziridine-2-carboxamide undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain amides.

Substitution Reactions: The compound can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Lewis acids, protic acids

Conditions: Mild to moderate temperatures, acidic or basic environments

Major Products:

Open-Chain Amides: Resulting from nucleophilic ring opening

Substituted Aziridines: Formed through substitution reactions

Scientific Research Applications

N,N-Dibutylaziridine-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates due to its ability to form stable amide bonds.

Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibutylaziridine-2-carboxamide involves its ability to undergo nucleophilic ring-opening reactions, which can lead to the formation of biologically active compounds. The aziridine ring’s high strain energy makes it highly reactive towards nucleophiles, facilitating these reactions . The compound’s molecular targets and pathways are primarily related to its interactions with nucleophilic sites on biological molecules .

Comparison with Similar Compounds

Research Implications and Gaps

- Reactivity Studies : The resistance of 2a to acylation suggests that N,N-dibutyl groups in aziridine-2-carboxamide may similarly reduce nucleophilicity, but the aziridine ring’s strain could promote alternative reactions (e.g., ring-opening) .

- Biological Potential: Structural parallels to benzathine benzylpenicillin highlight the importance of N,N-dialkyl groups in modulating solubility and bioavailability. However, aziridine’s inherent toxicity may limit therapeutic applications without further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.